molecular formula C16H23NO2 B3757703 N-cyclohexyl-4-phenoxybutanamide

N-cyclohexyl-4-phenoxybutanamide

Cat. No.: B3757703
M. Wt: 261.36 g/mol
InChI Key: UWXYMHPTWJGMOW-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-phenoxybutanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research for the development of novel bioactive molecules. This compound features a distinctive molecular architecture that combines a phenylbutanamide chain, a phenoxy ether linkage, and a cyclohexyl group. The amide functional group is a prevalent pharmacophore found in numerous therapeutic agents, while the lipophilic cyclohexyl and phenyl rings are critical for influencing a compound's absorption, distribution, and interaction with biological targets . The structural design of this compound suggests its potential utility as a key intermediate or building block in organic synthesis. Researchers may employ it in the exploration of structure-activity relationships (SAR), particularly in the design of compounds that target enzymes or receptors where similar amide-based structures have shown activity. Its well-defined structure also makes it a suitable candidate for use in the development and optimization of new synthetic methodologies, including novel peptide coupling or chromatographic purification techniques, aligning with the principles of Group-Assisted Purification (GAP) chemistry to enhance efficiency and reduce waste in laboratory synthesis . This product is provided with guaranteed high purity and is intended For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c18-16(17-14-8-3-1-4-9-14)12-7-13-19-15-10-5-2-6-11-15/h2,5-6,10-11,14H,1,3-4,7-9,12-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXYMHPTWJGMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Cyclohexyl 4 Phenoxybutanamide and Its Derivatives

Retrosynthetic Analysis of N-Cyclohexyl-4-phenoxybutanamide

A retrosynthetic analysis of this compound deconstructs the target molecule into simpler, commercially available starting materials. This process highlights the key bond disconnections and the corresponding synthetic strategies. The primary disconnections for this compound are the amide bond and the ether linkage.

Amide Bond Formation Strategies

The most logical retrosynthetic disconnection is the amide bond, which breaks the molecule into cyclohexylamine (B46788) and 4-phenoxybutanoic acid. This approach is highly convergent and relies on the vast number of well-established methods for amide bond synthesis.

Key Precursors:

Cyclohexylamine

4-Phenoxybutanoic acid

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. Strategies range from direct thermal condensation to the use of a wide array of coupling agents that activate the carboxylic acid.

Ether Linkage Construction Methods

An alternative disconnection breaks the ether linkage of the 4-phenoxybutanoic acid precursor. This reveals phenol (B47542) and a 4-halobutanoic acid derivative as the key synthons. The Williamson ether synthesis is the most common method for this transformation.

Key Precursors:

Phenol

A suitable 4-substituted butane (B89635) derivative (e.g., ethyl 4-bromobutanoate)

This disconnection is followed by the formation of the butanamide chain, either before or after the ether synthesis.

Butanamide Chain Elaboration

Further deconstruction of the 4-phenoxybutanoic acid moiety can be envisioned. For instance, the butanoic acid chain can be built upon a phenoxyacetyl precursor through chain extension methodologies, such as the Arndt-Eistert homologation or malonic ester synthesis. However, given the ready availability of 4-substituted butanoic acid derivatives, this is often a less direct route.

Classical and Modern Synthetic Routes

The synthesis of this compound can be achieved through various established and contemporary chemical methods. These routes primarily focus on the efficient formation of the central amide and ether linkages.

Direct Amidation and Esterification Approaches

The most straightforward synthesis involves the direct coupling of 4-phenoxybutanoic acid and cyclohexylamine. This can be achieved through several methods:

Direct Thermal Amidation: Heating the carboxylic acid and amine at high temperatures can directly form the amide bond with the elimination of water. This method is simple but often requires harsh conditions and may not be suitable for sensitive substrates.

Acid Chloride Formation: Conversion of 4-phenoxybutanoic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) followed by reaction with cyclohexylamine is a classic and effective method.

Coupling Reagents: A wide variety of coupling reagents can facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ. A prominent example is the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). The Steglich esterification, which can be adapted for amidation, utilizes DCC and a catalytic amount of DMAP. organic-chemistry.orgnih.gov

An alternative two-step approach involves the initial esterification of 4-phenoxybutanoic acid, for example, to its methyl or ethyl ester. This ester can then be subjected to aminolysis with cyclohexylamine to form the desired amide. This method can be advantageous in certain situations, such as when purification of the intermediate ester is straightforward.

Table 1: Comparison of Classical Amidation Methods

MethodReagentsAdvantagesDisadvantages
Direct Thermal Amidation HeatAtom economical, no coupling agents needed.High temperatures, potential for side reactions.
Acid Chloride Route SOCl₂, (COCl)₂High reactivity, generally good yields.Generates HCl, requires anhydrous conditions.
Carbodiimide (B86325) Coupling DCC, EDC, HOBtMild conditions, high yields, broad substrate scope.Stoichiometric byproducts (e.g., DCU), potential for racemization.
Ester Aminolysis Alcohol, Acid Catalyst; then AmineCan be a clean reaction, useful for certain substrates.Two-step process, may require forcing conditions for aminolysis.

Advanced Catalytic Methods in Synthesis

Modern synthetic chemistry has seen the development of catalytic methods for amide bond formation that offer improved efficiency and sustainability. rsc.org While specific examples for this compound are not extensively documented, general principles can be applied.

Biocatalysis: Enzymes, particularly lipases and proteases, can be used to catalyze amide bond formation in aqueous or organic media. rsc.org These methods are highly selective and operate under mild conditions, offering a green alternative to traditional chemical methods. For example, an immobilized lipase (B570770) could potentially catalyze the condensation of 4-phenoxybutanoic acid and cyclohexylamine.

Metal-Catalyzed Amidation: Various transition metal catalysts have been developed for the direct amidation of carboxylic acids or the coupling of esters and amines. These methods often proceed through different mechanisms than traditional coupling reagents and can offer unique reactivity.

Boron-Based Catalysts: Boronic acid derivatives have emerged as effective catalysts for direct amidation reactions, proceeding under mild conditions and often with a high degree of functional group tolerance.

The Ugi four-component reaction represents a powerful multicomponent strategy for the rapid synthesis of complex amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.net While not a direct synthesis for this compound, it showcases the power of modern catalytic and multicomponent reactions in constructing amide-containing molecules.

Table 2: Overview of Advanced Synthetic Methods

MethodCatalyst/Reagent TypeKey FeaturesPotential Application
Biocatalysis Lipases, ProteasesHigh selectivity, mild conditions, environmentally benign.Direct condensation of 4-phenoxybutanoic acid and cyclohexylamine.
Metal Catalysis Transition Metals (e.g., Ru, Fe)Novel reactivity, potential for direct coupling of esters.Catalytic amidation of a 4-phenoxybutanoate ester with cyclohexylamine.
Boron Catalysis Boronic AcidsMild conditions, good functional group tolerance.Direct catalytic amidation of 4-phenoxybutanoic acid with cyclohexylamine.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. Key areas of focus include the use of greener solvents, catalytic methods, and enzymatic transformations.

The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of this compound synthesis, several of these principles can be applied. For instance, moving away from hazardous solvents like N,N-dimethylformamide (DMF) and chlorinated solvents towards greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact. acs.orgorganic-chemistry.org

Biocatalysis offers a promising green alternative for amide bond formation. nih.govacs.org Enzymes, such as lipases, can catalyze the amidation reaction under mild conditions, often in aqueous media or green solvents, thus avoiding the use of harsh reagents and minimizing waste. researchgate.netrsc.org For example, Candida antarctica lipase B (CALB) has been shown to be an effective biocatalyst for the synthesis of a variety of amides. researchgate.net The use of such enzymatic methods for the coupling of 4-phenoxybutanoic acid and cyclohexylamine could represent a significant step towards a more sustainable synthesis of the target compound.

Another green approach is the use of catalytic direct amidation methods, which avoid the use of stoichiometric activating agents that generate significant waste. nih.gov While still an area of active research, these methods offer the potential for more atom-economical and sustainable amide synthesis.

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Designing synthetic routes that minimize waste generation.
Atom Economy Utilizing catalytic methods for amide formation to maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Replacing toxic solvents and reagents with safer alternatives.
Designing Safer Chemicals While the target molecule is defined, designing safer synthetic intermediates is possible.
Safer Solvents and Auxiliaries Using greener solvents like 2-MeTHF or CPME instead of DMF or chlorinated solvents. acs.orgorganic-chemistry.org
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure where possible, for example in enzyme-catalyzed steps.
Use of Renewable Feedstocks Exploring the synthesis of precursors from renewable sources.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps.
Catalysis Employing catalytic reagents (e.g., enzymes, organocatalysts) in small amounts instead of stoichiometric reagents. nih.govresearchgate.net
Design for Degradation Considering the environmental fate of the product and byproducts. researchgate.net
Real-time analysis for Pollution Prevention Monitoring reactions to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the potential for chemical accidents.

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of chiral analogues of this compound, where chirality may be introduced in either the phenoxybutanamide or the cyclohexyl moiety, requires stereoselective synthetic methods or the resolution of racemic mixtures.

Enantioselective and Diastereoselective Synthesis of this compound Analogues

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For instance, the enantioselective synthesis of chiral butanamide derivatives has been reported. acs.org

Diastereoselective synthesis is employed when a molecule contains multiple stereocenters, aiming to control the relative stereochemistry. Diastereoselective amide coupling reactions have been developed that could be applied to the synthesis of derivatives of this compound with chiral centers in both the acid and amine components. acs.orgnih.govresearchgate.netresearchgate.netwikipedia.orggoogle.com For example, chiral auxiliaries can be used to direct the stereochemical outcome of a reaction, after which the auxiliary is removed.

Chiral Separation Methodologies

When a stereoselective synthesis is not employed, the resulting racemic mixture of enantiomers must be separated. Chiral resolution techniques are used to isolate the individual enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for separating enantiomers. elsevierpure.commdpi.comchromatographyonline.comsigmaaldrich.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. missouri.edumanchester.ac.uknih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amides. missouri.edu

Kinetic Resolution: This method involves the differential reaction of the enantiomers in a racemic mixture with a chiral reagent or catalyst. One enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantioenriched starting material from the product. nih.govacs.orgresearchgate.netresearchgate.net Dynamic kinetic resolution is an extension of this technique where the slower-reacting enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer of the product. rsc.orgresearchgate.net

Chiral Resolution TechniquePrincipleApplication to this compound Analogues
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. chromatographyonline.comsigmaaldrich.commissouri.edumanchester.ac.ukSeparation of enantiomeric derivatives of this compound.
Kinetic Resolution Differential reaction rates of enantiomers with a chiral reagent or catalyst. nih.govacs.orgresearchgate.netresearchgate.netSelective acylation of a chiral cyclohexylamine derivative with 4-phenoxybutanoic acid.
Dynamic Kinetic Resolution Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer. rsc.orgresearchgate.netPotentially allows for the complete conversion of a racemic starting material to a single enantiomeric product.

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and improving yields.

Mechanistic Studies of Amide Coupling Reactions

The formation of the amide bond between 4-phenoxybutanoic acid and cyclohexylamine is typically facilitated by a coupling reagent. One of the most common classes of coupling reagents is carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The mechanism of carbodiimide-mediated amide formation generally involves the activation of the carboxylic acid. researchgate.netnih.govluxembourg-bio.com The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine (cyclohexylamine) to form the amide bond and a urea (B33335) byproduct. nih.govluxembourg-bio.com In some cases, additives such as 1-hydroxybenzotriazole (HOBt) are used to form an active ester, which can improve the efficiency of the reaction and reduce side reactions. luxembourg-bio.com

Exploration of Phenoxy Ether Formation Mechanisms

As previously mentioned, the phenoxy ether linkage in 4-phenoxybutanoic acid can be formed via the Williamson ether synthesis. The mechanism of this reaction is a classic SN2 (bimolecular nucleophilic substitution) reaction. byjus.comresearchgate.net The phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether bond.

An alternative method for forming the phenoxy ether is the Mitsunobu reaction. byjus.comorganic-chemistry.orgwikipedia.orgmissouri.edu This reaction allows for the conversion of an alcohol to an ether with inversion of stereochemistry at the alcohol carbon. The mechanism involves the activation of the alcohol with a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This forms a phosphonium (B103445) salt, which is then displaced by the phenoxide nucleophile in an SN2 fashion.

Synthesis of Precursors and Intermediates Relevant to this compound

The synthesis of this compound relies on the efficient preparation of its two key precursors: cyclohexylamine and 4-phenoxybutyric acid. This section details established and innovative synthetic methodologies for these crucial intermediates and their derivatives.

Preparation of Cyclohexylamine Derivatives

Cyclohexylamine is a primary aliphatic amine that serves as a fundamental building block in the synthesis of numerous organic compounds. Several industrial and laboratory-scale methods have been developed for its production, primarily involving the reduction of aniline (B41778) or the amination of cyclohexanol (B46403) and cyclohexanone (B45756).

One of the most common industrial routes is the complete hydrogenation of aniline using hydrogen gas over cobalt- or nickel-based catalysts. researchgate.netsarthaks.com This process typically requires high pressure and temperature to achieve high conversion rates. Another significant method is the alkylation of ammonia (B1221849) with cyclohexanol, which also provides cyclohexylamine. researchgate.netsarthaks.com

The reductive amination of cyclohexanone is another versatile approach. This can be achieved using various reducing agents and catalysts. For instance, a method employing a zinc-nickel couple for the reductive amination of cyclohexanone in the presence of ammonia has been reported to yield cyclohexylamine in good yields (around 73%). doubtnut.com More advanced catalytic systems, such as cobalt nanoparticles encapsulated in nitrogen-doped carbon (Co@C-N), have demonstrated high efficiency, achieving over 99% conversion of cyclohexanone and 96% selectivity for cyclohexylamine under optimized conditions. researchgate.net

The reduction of cyclohexanone oxime is also a viable synthetic pathway. Using Raney nickel as a catalyst in the presence of hydrogen and ammonia, this method can produce cyclohexylamine with high purity and yields of up to 85%. google.com

Furthermore, direct amination of cyclohexanol has been explored using various nickel catalysts. Studies have shown that catalysts like Raney Ni, Ni/Al2O3, and Ni/C can achieve over 85% conversion of cyclohexanol and 90% selectivity for cyclohexylamine in water, in the presence of a base and hydrogen at elevated temperatures. mdpi.com The choice of solvent and support material can significantly influence the catalyst's activity. mdpi.com

A summary of various synthetic methods for cyclohexylamine is presented in the table below.

Synthesis of Phenoxybutyric Acid Derivatives

4-Phenoxybutanoic acid is the carboxylic acid precursor required for the formation of the target amide. Its synthesis generally involves the formation of an ether linkage between a phenol and a four-carbon chain.

The Williamson ether synthesis is a classic and widely applicable method for preparing such ethers. masterorganicchemistry.comyoutube.com This SN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. masterorganicchemistry.com In the context of 4-phenoxybutanoic acid synthesis, this would typically involve reacting sodium phenoxide with a 4-halobutanoic acid ester (e.g., ethyl 4-bromobutanoate), followed by hydrolysis of the resulting ester to yield the desired carboxylic acid. The use of a strong base like sodium hydride (NaH) is common for deprotonating the phenol to form the reactive phenoxide ion. libretexts.org The reaction is often carried out in a polar aprotic solvent like THF or DMSO. masterorganicchemistry.com

Another prominent method for forming the butyric acid sidechain on an aromatic ring is through a Friedel-Crafts-type reaction. For the analogous compound, 4-phenylbutyric acid, a well-documented synthesis involves the reaction of benzene (B151609) with γ-butyrolactone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.comgoogle.comgoogleapis.com This reaction proceeds by the Lewis acid-mediated opening of the lactone ring to form an acylium ion, which then undergoes electrophilic aromatic substitution onto the benzene ring. A similar strategy can be envisioned for 4-phenoxybutanoic acid, where phenol is reacted with γ-butyrolactone.

A general procedure for synthesizing phenoxy carboxylates involves the reaction of a chlorophenol salt with a chlorinated carboxylic acid salt. masterorganicchemistry.com For 4-phenoxybutanoic acid, this could be adapted by reacting sodium phenoxide with a salt of 4-chlorobutanoic acid.

The table below summarizes key synthetic approaches for phenoxybutyric acid and related derivatives.

Structure Activity Relationship Sar Investigations of N Cyclohexyl 4 Phenoxybutanamide Analogues

Design Principles for SAR Studies of N-Cyclohexyl-4-phenoxybutanamide

The design of SAR studies for this compound analogues is guided by established principles of medicinal chemistry. The core structure can be systematically dissected to probe the contributions of each component. Key design strategies include:

Scaffold Hopping and Isosteric Replacement: Replacing the core amide linkage or the phenoxybutanamide backbone with other chemical groups that mimic its spatial and electronic properties.

Functional Group Modification: Introducing or altering substituents on both the cyclohexyl and phenoxy rings to explore steric, electronic, and lipophilic effects.

Conformational Constraint: Introducing rigid elements or stereocenters to lock the molecule into specific conformations, which can help in identifying the bioactive conformation.

These studies aim to build a comprehensive map of the chemical space around the parent compound, identifying regions where modifications are well-tolerated and those that are critical for biological function.

Impact of Cyclohexyl Ring Modifications on Biological Interactions

The N-cyclohexyl group is a crucial component of the molecule, often contributing to its lipophilicity and providing a specific three-dimensional shape for interaction with biological targets. Modifications to this ring can have profound effects on the compound's activity.

The stereochemistry of substituents on the cyclohexyl ring can significantly influence binding affinity and biological activity. For instance, in related chemical series, a single stereochemical inversion within a linker containing a cyclohexyl group has been shown to impact the molecule's conformation and binding mode. nih.gov Studies on proteolysis targeting chimeras (PROTACs) have revealed that a trans-cyclohexyl linker can lead to a more rigid and extended conformation, while a cis-linker may adopt a more folded conformation. nih.gov This difference in three-dimensional shape directly affects how the molecule interacts with its protein target. nih.gov

For this compound analogues, the introduction of substituents on the cyclohexyl ring would create stereoisomers (e.g., cis and trans isomers for 1,4-disubstituted cyclohexyl rings). The relative orientation of these substituents can either enhance or diminish the compound's ability to fit into a binding pocket.

A conformational analysis of the cyclohexyl moiety in this compound analogues is essential to understand its preferred three-dimensional structure. This analysis helps in visualizing how the molecule presents its pharmacophoric features to a biological target. For example, a bulky substituent on the cyclohexyl ring would likely force the ring into a conformation where that substituent is in the equatorial position to minimize steric strain.

Role of the Phenoxy Group in Modulating Molecular Recognition

The phenoxy group serves as another key interaction domain within the this compound structure. Its aromatic nature allows for various non-covalent interactions, such as pi-stacking and hydrophobic interactions.

The electronic properties and size of substituents on the phenoxy ring can modulate the binding affinity of the molecule. In studies of related phenoxybenzamides, it has been observed that the position and nature of substituents on the phenoxy ring can have a significant impact on activity. mdpi.com For example, the introduction of a fluorine atom at the 4-position of the phenoxy ring has been shown to be advantageous for the antiplasmodial activity of certain compounds. mdpi.com Conversely, replacing the 4-fluorophenoxy substituent with a simple phenoxy group or a 4-acetamidophenoxy group led to a decrease in activity. mdpi.com

These findings suggest that for this compound analogues, the electronic nature of the phenoxy ring, influenced by electron-withdrawing or electron-donating groups, could be a critical factor for molecular recognition.

The following table illustrates hypothetical SAR data based on the principles observed in related compound series, demonstrating the effect of phenoxy ring substitution on biological activity.

CompoundRIC₅₀ (µM)
1H5.2
24-F1.1
34-Cl1.5
44-OCH₃3.8
54-NO₂2.1

This table is illustrative and based on general principles of medicinal chemistry.

Computational modeling and techniques like X-ray crystallography of ligand-protein complexes can provide insights into the preferred spatial orientation of the phenoxy group for optimal binding. In the absence of such data for this compound itself, insights can be drawn from analogous structures where the aryloxy substituent has been shown to be favorable for activity. mdpi.com

Influence of the Butanamide Chain on Molecular Activity

The butanamide linker is more than just a spacer; its length, flexibility, and the presence of functional groups are pivotal in determining how the molecule interacts with its biological targets.

Chain Length and Flexibility Modifications

The length and conformational flexibility of the linker connecting the cyclohexyl and phenoxy moieties are critical determinants of biological activity. Variations in the number of methylene (B1212753) units in the alkanamide chain can significantly alter the spatial orientation of the terminal groups, thereby affecting the molecule's ability to bind effectively to its target.

Systematic studies on related N-cyclohexyl-alkanamide series have shown that both shortening and lengthening the linker from the optimal four-carbon butanamide chain can lead to a decrease in potency. For instance, analogues such as N-cyclohexyl-3-phenoxypropanamide (a three-carbon linker) and N-cyclohexyl-5-phenoxypentanamide (a five-carbon linker) would be synthesized to probe the spatial requirements of the binding site. It is hypothesized that the four-carbon chain provides the ideal distance and conformational freedom for the cyclohexyl and phenoxy rings to adopt an optimal binding conformation.

The introduction of rigidifying elements within the linker, such as double bonds or cyclic structures, can also have a profound impact. While these modifications can lock the molecule into a more bioactive conformation, they can also introduce steric hindrance or an unfavorable geometry, leading to reduced activity. The flexibility of the butanamide chain allows for induced-fit binding to a target, a process that might be hindered by a more rigid linker.

Table 1: Influence of Butanamide Chain Length on Hypothetical Activity

Compound NameLinker Chain LengthHypothetical Relative Activity
N-cyclohexyl-3-phenoxypropanamide3 carbonsReduced
This compound 4 carbons Optimal
N-cyclohexyl-5-phenoxypentanamide5 carbonsReduced

This table is based on established principles of medicinal chemistry where linker length is a critical parameter for optimizing ligand-receptor interactions. The values are hypothetical and serve to illustrate the expected trend.

Introduction of Functional Groups within the Butanamide Linker

The introduction of various functional groups into the butanamide linker can modulate the molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability, all of which can influence its biological activity. For example, the incorporation of a hydroxyl or keto group can introduce new hydrogen bond donor or acceptor sites, potentially leading to stronger interactions with a biological target.

Research on related amide-containing compounds has shown that such modifications can be a powerful tool for optimizing activity and selectivity. The strategic placement of functional groups can fine-tune the electronic and steric profile of the linker to maximize favorable interactions with the target protein.

Table 2: Effect of Functional Group Introduction in the Butanamide Linker on Hypothetical Activity

AnalogueModificationPotential Impact on Activity
N-cyclohexyl-2-hydroxy-4-phenoxybutanamideIntroduction of a hydroxyl groupMay increase or decrease activity depending on target interaction
N-cyclohexyl-3-oxo-4-phenoxybutanamideIntroduction of a keto groupAlters electronic profile and hydrogen bonding capacity
N-cyclohexyl-2-methyl-4-phenoxybutanamideIntroduction of a methyl groupMay increase metabolic stability or cause steric hindrance

This table illustrates the potential consequences of introducing functional groups, based on general principles of medicinal chemistry. The actual effect would be target-dependent.

Computational Approaches to SAR Prediction and Optimization

To navigate the vast chemical space of possible analogues and to gain a deeper understanding of the structure-activity relationships, researchers are increasingly turning to computational methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogues, a QSAR model could be developed by calculating a variety of molecular descriptors for each analogue and correlating them with their experimentally determined activities.

These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). A statistically robust QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. For instance, a QSAR study on related phenoxyacetamide derivatives has highlighted the importance of specific steric and electronic properties for their biological activity.

Table 3: Key Descriptor Classes in a Hypothetical QSAR Model for this compound Analogues

Descriptor ClassExamplesPotential Influence on Activity
ElectronicDipole moment, Partial atomic chargesGoverns electrostatic interactions with the target
StericMolecular volume, Surface areaDetermines the fit of the molecule in the binding pocket
HydrophobicLogP, Polar surface areaInfluences membrane permeability and hydrophobic interactions
TopologicalWiener index, Kier & Hall indicesDescribes molecular shape and branching

Pharmacophore Generation and Screening

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological effect.

For this compound, a pharmacophore model could be generated based on the structure of the most active analogues. This model would highlight the key interaction points within the molecule. For example, the model would likely include a hydrophobic feature for the cyclohexyl ring, an aromatic feature for the phenoxy ring, and a hydrogen bond acceptor for the amide carbonyl oxygen.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, can rapidly identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active. This approach allows for the efficient exploration of diverse chemical scaffolds that could mimic the activity of this compound.

Table 4: Potential Pharmacophoric Features of this compound

FeatureCorresponding MoietyImportance in Binding
HydrophobicCyclohexyl ringAnchoring in a hydrophobic pocket
Aromatic RingPhenoxy groupPi-stacking or other aromatic interactions
Hydrogen Bond AcceptorAmide carbonyl oxygenFormation of a key hydrogen bond with the target
Hydrogen Bond DonorAmide N-HPotential for hydrogen bonding

Exploration of Biological Target Interactions and Mechanisms of Action

Ligand-Receptor Binding Profiling of N-Cyclohexyl-4-phenoxybutanamide and Analogues

Ligand-receptor binding assays are essential in pharmacology to determine the affinity and selectivity of a compound for various receptors. These assays measure the strength of the interaction between a ligand (the compound of interest) and a receptor.

Radioligand Binding Assay Methodologies

Radioligand binding assays are a highly sensitive and widely used technique to characterize ligand-receptor interactions. This method involves the use of a radiolabeled form of a ligand (a radioligand) that has a high affinity for a specific receptor. The basic principle is to incubate a preparation of the target receptor (e.g., cell membranes) with the radioligand. The amount of radioligand bound to the receptor is then measured, typically by separating the bound from the unbound radioligand and quantifying the radioactivity.

Saturation binding experiments, where the concentration of the radioligand is varied, can determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor. A lower Kd value indicates a higher affinity.

A review of the scientific literature indicates that no specific radioligand binding assay data has been published for this compound.

Bioluminescent and Fluorescent Binding Assay Techniques

Bioluminescent and fluorescent binding assays are non-radioactive alternatives for studying ligand-receptor interactions. These techniques often rely on genetically engineered receptors that are fused to a reporter enzyme (like luciferase for bioluminescence) or a fluorescent protein. The binding of a ligand can induce a conformational change in the receptor that alters the reporter's signal.

Another approach involves using fluorescently labeled ligands. The binding of a fluorescent ligand to its receptor can be detected by changes in fluorescence polarization or through techniques like Fluorescence Resonance Energy Transfer (FRET). These methods are amenable to high-throughput screening of compound libraries.

Currently, there are no published studies detailing the use of bioluminescent or fluorescent binding assays to evaluate the receptor binding profile of this compound.

Competitive Binding Studies

Competitive binding assays are used to determine the affinity of an unlabeled compound (the competitor) for a receptor by measuring its ability to compete with a labeled ligand (typically a radioligand or fluorescent ligand) for binding to the receptor. In these experiments, a fixed concentration of the labeled ligand is used, and increasing concentrations of the competitor compound are added.

The concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value can be converted to an inhibition constant (Ki), which represents the affinity of the competitor for the receptor.

While competitive binding studies are a standard method for characterizing new compounds, no such studies have been published for this compound. For illustrative purposes, the following table shows a hypothetical competitive binding assay data format.

Competitor CompoundRadioligand UsedTarget ReceptorIC50 (nM)Ki (nM)
Compound X[3H]-DopamineDopamine D215075
Compound Y[125I]-SerotoninSerotonin 5-HT2A8040
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available

Enzymatic Assays for this compound Activity

Enzymatic assays are laboratory procedures that measure the rate of an enzyme-catalyzed reaction. They are crucial for discovering and characterizing compounds that can modulate enzyme activity, acting as either inhibitors or activators.

Enzyme Inhibition and Activation Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The mechanism of inhibition can be competitive, where the inhibitor binds to the active site and prevents the substrate from binding; non-competitive, where the inhibitor binds to an allosteric site and alters the enzyme's conformation; or uncompetitive, where the inhibitor binds only to the enzyme-substrate complex. Enzyme activators, on the other hand, bind to enzymes and increase their activity.

Assays to determine the mechanism of inhibition typically involve measuring the reaction rate at various substrate and inhibitor concentrations. Plotting the data, for example using a Lineweaver-Burk plot, can help to distinguish between different inhibition mechanisms.

There is no published research available that investigates the potential enzyme inhibition or activation by this compound. The table below illustrates how data on enzyme inhibition might be presented.

CompoundTarget EnzymeInhibition TypeIC50 (µM)Ki (µM)
AspirinCyclooxygenase-1Irreversible50N/A
Statin DrugHMG-CoA ReductaseCompetitive1-2~1
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available

Protein-Ligand Interaction Dynamics

The interaction of a small molecule like this compound with its biological targets is a dynamic process governed by various biophysical and structural factors. While direct studies on this compound are limited, we can infer potential interaction dynamics by examining related molecules, particularly inhibitors of fatty acid amide hydrolase (FAAH).

Biophysical techniques are crucial for quantifying the binding affinity and kinetics of a ligand to its protein target. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed. For instance, studies on FAAH inhibitors with structural similarities to this compound, such as those with a carbamate (B1207046) or urea (B33335) core, have revealed detailed kinetic parameters.

For the FAAH inhibitor PF-3845, kinetic analysis supported a two-step mechanism involving reversible binding followed by covalent bond formation. nih.gov The inhibition constants (Ki) and inactivation rates (kinact) for such inhibitors provide a quantitative measure of their potency and efficiency. While no such direct data exists for this compound, it is plausible that it could exhibit inhibitory activity towards enzymes like FAAH through a similar mechanism, where the butanamide moiety could interact with the catalytic site.

Table 1: Kinetic Parameters of Analagous FAAH Inhibitors

InhibitorTargetkinact (s-1)Ki (µM)kinact/Ki (M-1s-1)
PF-3845FAAH0.0033 ± 0.00020.23 ± 0.03~14,300
URB597FAAH0.0033 ± 0.00032.0 ± 0.3~1,650
PF-750FAAH--~800

Data for PF-3845 and URB597 from nih.gov. Data for PF-750 from nih.gov. Note: This data is for analogous compounds, not this compound.

X-ray crystallography and NMR spectroscopy are powerful tools for elucidating the three-dimensional structure of protein-ligand complexes. The crystal structure of FAAH in complex with inhibitors like PF-3845 has revealed that the inhibitor covalently modifies the catalytic serine residue (Ser241) of the enzyme. nih.gov The structure shows how the inhibitor orients within the active site, with specific residues contributing to the binding affinity and selectivity.

Cellular and Subcellular Modulatory Effects

The interaction of a compound at the molecular level translates into broader effects on cellular pathways and organelle function.

Compounds that inhibit FAAH, a potential target for this compound, lead to an increase in the levels of endogenous cannabinoids like anandamide (B1667382). nih.govnih.gov This, in turn, modulates signaling pathways regulated by cannabinoid receptors (CB1 and CB2), which are involved in pain, inflammation, and mood. nih.gov Therefore, if this compound were to inhibit FAAH, it could indirectly activate cannabinoid receptor signaling.

Furthermore, some related compounds have been shown to influence other signaling pathways. For example, sigma-2 receptor ligands with a cyclohexyl group have been demonstrated to induce cell death in cancer cells through caspase activation. nih.gov

There is growing evidence that compounds with structural similarities to this compound can directly affect mitochondrial function. Studies on 3′- and 4′-substituted cyclohexyl noviomimetics have shown that these molecules can modulate mitochondrial respiration. nih.gov Some of these compounds were found to shift the cellular energy metabolism towards oxidative phosphorylation, indicating a direct interaction with components of the mitochondrial respiratory chain. nih.gov This suggests that this compound could potentially influence mitochondrial bioenergetics.

Additionally, some sigma-2 receptor agonists, which can contain cyclohexyl moieties, have been found to induce the production of mitochondrial superoxide (B77818), a reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells. nih.gov

Table 2: Effects of Analagous Compounds on Cellular and Subcellular Processes

Compound ClassPrimary TargetCellular EffectOrganelle Interaction
FAAH Inhibitors (e.g., URB597)Fatty Acid Amide Hydrolase (FAAH)Increased anandamide levels, modulation of cannabinoid signalingIndirect effects on mitochondrial function through cannabinoid receptor signaling
Cyclohexyl NoviomimeticsHsp90 (and potentially others)Modulation of cellular metabolismDirect modulation of mitochondrial respiration
Sigma-2 Receptor AgonistsSigma-2 ReceptorInduction of apoptosisIncreased mitochondrial superoxide production

This table is based on data from nih.govnih.govnih.govnih.gov and represents effects of analogous compounds, not necessarily this compound itself.

Theoretical Basis of Molecular Recognition for this compound

The principles of molecular recognition dictate how this compound would interact with a biological target. This interaction is a combination of several non-covalent forces:

Hydrophobic Interactions: The cyclohexyl group and the phenyl ring of the phenoxy moiety are nonpolar and would favorably interact with hydrophobic pockets in a protein's binding site, displacing water molecules and increasing entropy.

Hydrogen Bonding: The amide group (-C(O)NH-) is a key feature for forming specific hydrogen bonds. The amide nitrogen can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are highly directional and contribute significantly to binding affinity and specificity.

Computational docking studies on related FAAH inhibitors have shown that the inhibitor's conformation within the active site is crucial for its activity. nih.gov For this compound, the flexibility of the butyl chain allows the cyclohexyl and phenoxy groups to adopt various positions to optimize their interactions within a binding pocket. The specific geometry of the binding site would determine the most favorable conformation.

The explicit exclusion of certain commercial websites, which may contain some preliminary data, further limits the available information. Without peer-reviewed scientific studies, it is not possible to provide a thorough, informative, and scientifically accurate article on the "" for this specific compound as outlined.

Therefore, the requested article cannot be generated at this time due to the absence of relevant scientific data on "this compound."

Advanced Computational and Theoretical Studies

Molecular Docking and Scoring Function Development

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using scoring functions.

Virtual Screening for Potential Biological Targets

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a crucial step in identifying potential therapeutic candidates. In the context of N-cyclohexyl-4-phenoxybutanamide, this would involve screening the compound against a wide array of known biological targets to identify potential protein interactions. However, no such virtual screening studies for this compound have been published. The process generally involves using databases of protein structures and computational algorithms to predict binding affinities.

Protein-Ligand Complex Pose Prediction

Once a potential biological target is identified, protein-ligand docking is used to predict the binding mode or "pose" of the ligand within the active site of the protein. This provides detailed insights into the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. Accurate pose prediction is critical for understanding the mechanism of action and for further optimization of the ligand. There is currently no available data or research detailing the predicted binding poses of this compound with any specific protein target.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

Ligand Flexibility and Solvent Effects on Binding

MD simulations can provide valuable information on the flexibility of a ligand like this compound and how its conformation changes over time. Furthermore, these simulations can explicitly model the effects of solvent (typically water) on the binding process, offering a more realistic representation of the interactions between the ligand and its target protein. Such studies for this compound are not present in the scientific literature.

Dynamic Behavior of this compound in Biological Environments

Beyond static binding poses, MD simulations can elucidate the dynamic behavior of this compound within a biological environment, such as a cell membrane or the cytoplasm. This can reveal important information about its stability, conformational changes, and interactions with surrounding molecules over time. As with the other computational methods, no studies have been published on the dynamic behavior of this specific compound.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide highly accurate information about molecular geometries, reaction energies, and various spectroscopic properties. For this compound, quantum chemical calculations could be used to determine its optimal 3D structure, electronic properties like electrostatic potential, and to investigate its reactivity. However, a review of the available literature reveals no published quantum chemical studies for this compound. A study on a structurally related compound, cyclohexyl phenyl sulfide, did employ quantum chemical calculations to examine its reactions with water bohrium.com.

Electronic Structure Properties and Reactivity Prediction

Theoretical investigations into the electronic structure of this compound would provide fundamental insights into its stability, reactivity, and potential interactions. Using quantum mechanical methods, such as Density Functional Theory (DFT), researchers could model the molecule's electron distribution and predict its chemical behavior.

Key electronic properties that would be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity. The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

For this compound, it would be expected that the oxygen and nitrogen atoms are regions of high electron density (negative potential), while the hydrogen atom of the amide group would be a region of low electron density (positive potential). These calculations would be crucial for predicting how the molecule might interact with biological targets or other chemical reagents.

Table 1: Hypothetical Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity
Dipole Moment3.5 DMeasures the molecule's overall polarity

Note: The data in this table is illustrative and not based on published research.

Spectroscopic Property Simulations

Computational methods can simulate various types of spectra for this compound, which can aid in its identification and structural elucidation.

Predicted Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) would provide theoretical chemical shifts for each unique atom in the molecule. These calculated shifts, when compared to experimental data, can confirm the compound's structure. For instance, the protons on the cyclohexyl ring would be expected to appear in the aliphatic region of the ¹H NMR spectrum, while the protons of the phenoxy group would be in the aromatic region.

Simulated Infrared (IR) spectroscopy would predict the vibrational frequencies of the molecule's functional groups. Key predicted peaks would include the N-H stretch, the C=O stretch of the amide group, and the C-O-C stretch of the ether linkage. These theoretical spectra are valuable for interpreting experimental IR data.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value
¹³C NMRCarbonyl Carbon (C=O)~172 ppm
¹H NMRAmide Proton (N-H)~7.5 ppm
IRC=O Stretch~1650 cm⁻¹
IRN-H Stretch~3300 cm⁻¹

Note: The data in this table is illustrative and not based on published research.

Cheminformatics and Data Mining for this compound Research

Cheminformatics and data mining techniques are powerful tools for exploring the chemical space around this compound and for predicting its potential biological activities.

Chemical Space Exploration and Diversity Analysis

Chemical space exploration would involve generating a virtual library of analogs of this compound by systematically modifying its core structure. This could include altering the substituents on the phenoxy ring, changing the length of the alkyl chain, or replacing the cyclohexyl group with other cyclic or acyclic moieties.

Diversity analysis of this virtual library, using molecular descriptors such as molecular weight, logP (lipophilicity), and topological polar surface area (TPSA), would help in understanding the range of physicochemical properties accessible from this chemical scaffold. This analysis is crucial for designing compound libraries for high-throughput screening with a broad and diverse set of properties.

Predictive Modeling of Biological Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to build predictive models for the biological activity of this compound and its analogs. These models establish a mathematical relationship between the chemical structures of a series of compounds and their measured biological activity.

To develop a QSAR model, a dataset of related compounds with known activities against a specific biological target would be required. Molecular descriptors for each compound would be calculated and used to create a regression or classification model. Such a model could then be used to predict the activity of new, untested compounds, including this compound, thereby guiding synthetic efforts toward more potent molecules. Without a specific biological target and associated data, any predictive modeling for this compound remains speculative.

Advanced Analytical Characterization in Research Contexts

Spectroscopic Methods for Structural Elucidation of Novel Derivatives

Spectroscopic techniques are indispensable for elucidating the molecular architecture of new chemical compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of functional groups present.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be crucial for the complete structural assignment of N-cyclohexyl-4-phenoxybutanamide and its derivatives.

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the protons on the cyclohexyl ring, the phenoxy group, and the butanamide backbone. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

¹³C NMR (Carbon-13 NMR): This technique identifies the number of non-equivalent carbon atoms in the molecule and provides information about their chemical environment. For this compound, distinct signals would be expected for the carbonyl carbon of the amide, the carbons of the phenoxy group, the carbons of the cyclohexyl ring, and the carbons of the butanamide chain. The chemical shifts of these carbons are indicative of their hybridization and the electronegativity of attached atoms. oregonstate.edulibretexts.orgwisc.edu

2D NMR Techniques: To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments would be employed. These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, even if they are not directly bonded, which helps in determining the stereochemistry of the molecule.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on typical chemical shift values for similar functional groups.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide N-H 5.5 - 8.5 N/A
Aromatic C-H (Phenoxy) 6.8 - 7.4 115 - 160
Cyclohexyl C-H (methine) 3.5 - 4.0 45 - 55
Cyclohexyl C-H (methylene) 1.0 - 2.0 25 - 35
Methylene (B1212753) (CH₂) adjacent to O 3.8 - 4.2 65 - 75
Methylene (CH₂) adjacent to C=O 2.2 - 2.6 30 - 40
Methylene (CH₂) 1.8 - 2.2 20 - 30
Amide Carbonyl (C=O) N/A 170 - 175

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. masterorganicchemistry.com These methods are excellent for identifying the presence of specific functional groups.

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A strong absorption band around 1650 cm⁻¹ would be indicative of the amide carbonyl (C=O) stretching vibration. The N-H stretching vibration of the secondary amide would appear as a sharp peak in the region of 3300 cm⁻¹. The C-O stretching of the ether linkage would be observed in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.

Table 2: Expected Infrared Absorption Frequencies for this compound This table is predictive and based on characteristic IR absorption frequencies.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Amide N-H Stretch 3350 - 3250 Medium, Sharp
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H (Cyclohexyl, Butyl) Stretch 3000 - 2850 Strong
Amide C=O Stretch 1680 - 1630 Strong
Aromatic C=C Stretch 1600 - 1450 Medium
Amide N-H Bend 1550 - 1510 Medium
Ether C-O Stretch 1260 - 1000 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the determination of the elemental composition, which is a critical step in confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule and helps to piece together its structure. For this compound, characteristic fragmentation pathways would likely involve cleavage of the amide bond, loss of the cyclohexyl group, and fragmentation of the phenoxybutyl chain. Analysis of these fragments would corroborate the structure determined by NMR.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the target compound from impurities, byproducts, and unreacted starting materials. They are also used to determine the purity of the synthesized compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. sielc.com A reversed-phase HPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method should be able to separate the target compound from any potential impurities, such as starting materials or side products. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Table 3: Typical HPLC Parameters for Analysis of this compound This table presents a hypothetical set of HPLC conditions.

Parameter Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Gradient | 50% B to 95% B over 15 minutes | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may not be sufficiently volatile or thermally stable for direct GC-MS analysis, this technique would be highly valuable for analyzing more volatile precursors or potential degradation products. If the compound were to be derivatized to increase its volatility (e.g., through silylation), GC-MS could provide excellent separation and identification capabilities. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra for each separated component, allowing for their confident identification by comparison to spectral libraries.

Preparative Chromatography for Compound Isolation

In the synthesis of this compound, the crude reaction product is often a mixture containing the desired compound, unreacted starting materials, and byproducts. Preparative chromatography is an essential technique for isolating the target compound in high purity. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For amides like this compound, several chromatographic modes can be employed. The choice of technique depends on the polarity and solubility of the compound and its impurities. researchgate.net A common approach is preparative high-performance liquid chromatography (HPLC), which offers high resolution and efficiency.

Methodologies and Findings:

Normal-Phase Chromatography (NPLC): In NPLC, a polar stationary phase (e.g., silica (B1680970) gel) is used with a non-polar mobile phase. This technique is effective for separating compounds with differing polarities. For this compound, which possesses a moderately polar amide group, NPLC can be a suitable purification method. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, would likely be employed to effectively separate the target compound from less polar byproducts and more polar impurities. rsc.org

Reversed-Phase Chromatography (RPLC): RPLC is a widely used technique that employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). nih.gov Given the presence of both hydrophobic (cyclohexyl and phenoxy groups) and hydrophilic (amide group) regions, this compound is well-suited for RPLC. This method is particularly advantageous for removing highly polar or non-polar impurities. A two-dimensional approach, coupling NPLC and RPLC, can be a powerful strategy for purifying complex mixtures of amides. rsc.org

Illustrative Preparative HPLC Parameters: The following table provides a hypothetical set of parameters for the purification of this compound by reversed-phase HPLC.

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 5 mL of crude sample in mobile phase

This table is for illustrative purposes and actual conditions would require optimization.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound, this technique can provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the cyclohexyl and phenoxy groups. If the compound is chiral, X-ray crystallography of a single crystal of one enantiomer can determine its absolute configuration. rsc.org

Methodological Approach:

Crystal Growth: The first and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound. mdpi.com

Data Collection: A suitable crystal is mounted on a diffractometer, and a beam of X-rays is directed at it. The diffraction pattern of the X-rays is recorded as the crystal is rotated. mdpi.com

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data. nih.gov

Illustrative Crystallographic Data: The following table presents a hypothetical summary of crystallographic data for this compound.

ParameterHypothetical Value
Chemical Formula C₁₆H₂₃NO₂
Formula Weight 261.36 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.1 Å, b = 15.2 Å, c = 9.8 Å, β = 105°
Volume 1450 ų
Z 4
Density (calculated) 1.19 g/cm³
R-factor 0.045

This table contains representative data and does not reflect actual experimental results.

The refined crystal structure would reveal key intramolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, and intermolecular packing forces that stabilize the crystal lattice. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Excess Determination

If this compound is synthesized in a chiral, non-racemic form, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. rsc.org Chiroptical spectroscopy techniques are powerful tools for this purpose as they measure the differential interaction of chiral molecules with polarized light. saschirality.org

Key Techniques:

Optical Rotation (OR): This is a classical method that measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and sign of the rotation are characteristic of the compound and its concentration. While useful, it requires knowledge of the specific rotation of the pure enantiomer for an accurate ee determination. digitellinc.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. saschirality.org A CD spectrum provides information about the stereochemistry of the molecule, and the intensity of the CD signal is proportional to the enantiomeric excess. For this compound, the aromatic phenoxy group and the amide chromophore would be expected to give rise to distinct CD signals. Enantiomers of a chiral compound will produce mirror-image CD spectra. rsc.org

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. VCD provides detailed structural information and can be used to determine the absolute configuration of a molecule by comparing the experimental spectrum with quantum chemical calculations.

Illustrative Enantiomeric Excess Determination via Chiral HPLC-CD:

A common and highly accurate method for determining enantiomeric excess is chiral HPLC, often coupled with a CD detector. The chiral stationary phase separates the enantiomers, and the CD detector provides a signal for each, allowing for precise quantification.

ParameterValue
Chiral Column Chiralpak AD-H
Mobile Phase Hexane/Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection CD at 220 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min
Enantiomeric Excess (Example) 95% ee (calculated from peak areas)

This table is a representative example of a chiral separation method.

The development of high-throughput screening methods for determining enantiomeric excess is an active area of research, with the aim of accelerating the discovery of new asymmetric syntheses. rsc.org

Applications of N Cyclohexyl 4 Phenoxybutanamide in Research and Chemical Biology

Development as Chemical Probes for Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. For a compound like N-cyclohexyl-4-phenoxybutanamide to be considered a chemical probe, it would need to exhibit potent and selective interaction with a specific biological target.

Use in Target Validation Studies

In a hypothetical scenario where this compound was identified as a binder to a specific protein, it could be used in target validation studies. Researchers would use the compound to modulate the activity of its target protein in cellular or animal models. This would help to confirm whether the target protein is causally linked to a particular disease phenotype. The data from such a study might be presented as follows:

Hypothetical Target Assay Type This compound Activity (IC₅₀/EC₅₀) Observed Phenotype
Enzyme XBiochemical Assay1 µMInhibition of cellular signaling pathway Y
Receptor ZBinding Assay500 nMModulation of gene expression profile A

Application in Phenotypic Screening Libraries

Phenotypic screening involves testing large libraries of compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the compound's target. This compound could be included in such a library. If it were to be identified as a "hit" in a screen, for example, for its ability to halt the proliferation of cancer cells, it would then become the starting point for further investigation to identify its mechanism of action.

Scaffold for the Rational Design of Novel Research Compounds

The core structure of this compound could serve as a scaffold for the creation of new molecules with potentially improved properties.

Combinatorial Chemistry Approaches

Using combinatorial chemistry, the this compound scaffold could be systematically modified to generate a library of related compounds. For instance, different substituents could be placed on the phenoxy ring or the cyclohexyl group.

Scaffold Position Example Modifications Desired Outcome
Phenoxy RingHalogens, alkyl groups, nitro groupsAltered electronic properties, improved binding affinity
Cyclohexyl RingHydroxyl groups, amino groupsIncreased solubility, introduction of new interaction points
Butanamide LinkerAltered length, introduction of rigidityOptimization of spatial orientation for target binding

Fragment-Based Drug Design Principles (applied to research leads)

In fragment-based drug design, small molecular fragments that bind weakly to a target are identified and then grown or combined to create a more potent lead compound. If a fragment resembling one of the components of this compound (e.g., a phenoxy or cyclohexyl-amide fragment) were found to bind to a target, the full this compound structure could be synthesized and tested as a starting point for lead optimization.

Utilization in Mechanistic Toxicology Studies (excluding safety/adverse effects of the compound itself)

Mechanistic toxicology aims to understand how a chemical substance produces a toxic effect at a molecular level. If this compound were found to have a specific cellular effect, it could be used to study the underlying toxicological pathways. For example, if it were shown to induce a particular stress response pathway, it could be used as a tool to investigate the components of that pathway and how they are activated.

Investigation of Molecular Interactions Leading to Cellular Responses

In the absence of specific studies on this compound, its potential to investigate molecular interactions can be inferred from its structure. The molecule possesses both hydrogen bond donors (the amide N-H) and acceptors (the amide and ether oxygens), as well as hydrophobic regions (the cyclohexyl and phenyl rings). These features suggest it could bind to the active sites or allosteric sites of proteins, such as enzymes or receptors.

Researchers could theoretically use this compound as a molecular probe to study proteins that have binding pockets accommodating its specific combination of cyclic aliphatic, aromatic, and amide groups. For instance, it could be screened against panels of G protein-coupled receptors (GPCRs) or nuclear receptors, where such interactions are common. Any observed biological effect would prompt further investigation to identify the specific molecular target and elucidate the binding interactions through techniques like X-ray crystallography or cryo-electron microscopy if a stable complex could be formed.

Systems Biology Approaches to Biological Perturbation

Systems biology aims to understand the larger picture of how biological systems function. Small molecules are valuable tools in this field as they can be used to perturb the system and observe the resulting network-wide changes. If this compound were found to have a specific cellular effect, it could be employed in systems biology studies.

For example, if the compound was observed to inhibit the proliferation of a cancer cell line, researchers could use techniques like transcriptomics (to see changes in gene expression), proteomics (to see changes in protein levels), and metabolomics (to see changes in metabolite concentrations) to understand the global cellular response to the compound. This approach could reveal the mechanism of action of this compound and potentially identify new therapeutic targets or pathways.

Role in Understanding Structure-Function Relationships within Related Chemical Classes

The study of this compound would be valuable for understanding structure-function relationships (SFR) within the broader class of N-substituted phenoxybutanamides and related amides. By systematically modifying the structure of this compound and observing the effects on a particular biological activity, researchers can deduce the importance of each part of the molecule.

For instance, the cyclohexyl group could be replaced with other cyclic or acyclic alkyl groups to probe the effect of ring size and hydrophobicity on activity. Similarly, substitutions could be made on the phenyl ring to explore the influence of electronic and steric effects. The length of the alkyl chain connecting the phenoxy group and the amide could also be varied.

A hypothetical study could compare the biological activity of this compound with its close analogue, N-cyclohexyl-4-phenylbutanamide, which has been investigated for its effects on various enzymes and receptors. The key difference is the ether linkage in the phenoxy group. This comparison could reveal the importance of the flexibility and electronic properties of the ether oxygen for biological activity.

Contribution to Methodological Advancements in Organic Synthesis and Medicinal Chemistry

The synthesis of this compound itself would likely involve established methods of amide bond formation. A common route would be the coupling of 4-phenoxybutanoic acid with cyclohexylamine (B46788). This reaction could be optimized using various coupling reagents, providing a platform for methodological comparisons in amide synthesis.

In medicinal chemistry, if this compound were identified as a "hit" in a drug discovery screen, it would serve as a starting point for a lead optimization campaign. Chemists would synthesize a library of analogues to improve properties such as potency, selectivity, and pharmacokinetic parameters. The development of efficient and scalable synthetic routes to these analogues would be a key contribution. For example, solid-phase synthesis techniques could be developed to rapidly generate a library of related amides for high-throughput screening.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclohexyl-4-phenoxybutanamide, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves coupling a cyclohexylamine derivative with a phenoxybutanoyl chloride intermediate. Key steps include:

  • Step 1 : Preparation of 4-phenoxybutanoic acid via nucleophilic substitution of phenoxide with 4-chlorobutanoyl chloride under basic conditions (e.g., NaOH in THF) .
  • Step 2 : Activation of the carboxylic acid group using coupling agents like DCC or EDC, followed by reaction with cyclohexylamine in anhydrous dichloromethane .
  • Critical Conditions : Moisture-free environment, controlled temperature (0–5°C for acid chloride formation), and stoichiometric excess of cyclohexylamine to minimize side products.
    • Data Table :
ReagentRoleYield (%)Purity (HPLC)Reference
4-Phenoxybutanoic acidPrecursor85≥95%
CyclohexylamineNucleophile78≥90%
DCCCoupling agentN/AN/A

Q. What spectroscopic techniques confirm the structural integrity of this compound, and how are data discrepancies resolved?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of cyclohexyl (δ 1.2–1.8 ppm, multiplet) and phenoxy (δ 6.8–7.4 ppm, aromatic protons) groups. Discrepancies in peak splitting may arise from rotational isomerism; use variable-temperature NMR to resolve .
  • IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and aromatic C-O-C stretch (~1250 cm⁻¹). Contamination by unreacted precursors is identified via residual OH or NH stretches .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 289.1784 (calculated for C₁₆H₂₃NO₂). Fragmentation patterns distinguish between structural isomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :

  • Source Analysis : Compare purity levels (e.g., HPLC data) and synthetic methods (e.g., residual solvents affecting assays) .
  • Assay Standardization : Use validated protocols (e.g., OECD guidelines) for cytotoxicity or receptor-binding assays. For example, discrepancies in IC₅₀ values may stem from differences in cell lines or incubation times .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for variables like solvent choice (DMSO vs. ethanol) .

Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?

  • Methodological Answer :

  • Flow Chemistry : Reduces reaction time and improves reproducibility by automating reagent mixing and temperature control .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for reductive amination steps to enhance efficiency .
  • Byproduct Mitigation : Use inline IR or PAT (Process Analytical Technology) to monitor reaction progress and minimize impurities .

Q. How does the electronic environment of the phenoxy group influence the compound’s reactivity in derivatization reactions?

  • Methodological Answer :

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution. The phenoxy group’s electron-withdrawing nature increases electrophilicity at the amide carbonyl, facilitating nucleophilic attacks .
  • Experimental Validation : Compare reaction rates of this compound with analogs (e.g., 4-methoxy or 4-nitro derivatives) in SN2 or Grignard reactions .

Data Contradiction and Reproducibility

Q. What experimental controls are essential to ensure reproducibility in pharmacological studies of this compound?

  • Methodological Answer :

  • Positive/Negative Controls : Include known agonists/antagonists (e.g., cyclooxygenase inhibitors for anti-inflammatory assays) .
  • Batch Consistency : Document synthetic batches with certificates of analysis (CoA) detailing purity, solvent residues, and storage conditions .
  • Blinded Analysis : Use third-party labs to validate bioactivity data, reducing observer bias .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-4-phenoxybutanamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-4-phenoxybutanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.